2,6-Dichlorophenylhydrazine hydrochloride

Chemical Kinetics Oxidation Arylhydrazine Reactivity

Procurement of the wrong arylhydrazine isomer compromises pyrazole library purity. 2,6-DPH·HCl (CAS 50709-36-9) with symmetrical ortho,ortho′-dichloro substitution eliminates regioisomer formation: • Guarantees single, defined pyrazole product-critical for medicinal chemistry SAR • 94% reported yield; crystalline HCl salt format suits automated high-throughput weighing • Ambient-stable; distinct oxidation kinetics enable controlled stoichiometric studies

Molecular Formula C6H7Cl3N2
Molecular Weight 213.5 g/mol
CAS No. 50709-36-9
Cat. No. B1333390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorophenylhydrazine hydrochloride
CAS50709-36-9
Molecular FormulaC6H7Cl3N2
Molecular Weight213.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NN)Cl.Cl
InChIInChI=1S/C6H6Cl2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H
InChIKeyCQNIYLLTIOPFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorophenylhydrazine Hydrochloride: Procurement & Research Overview


2,6-Dichlorophenylhydrazine hydrochloride (2,6-DPH·HCl) is a substituted arylhydrazine hydrochloride salt with the molecular formula C6H7Cl3N2 and a molecular weight of 213.49 g/mol . It appears as a white to light yellow crystalline powder with a melting point of approximately 225°C (decomposition) and is soluble in water and various organic solvents . As a phenylhydrazine derivative featuring chlorine atoms at the 2- and 6-positions of the aromatic ring, it serves primarily as a building block and intermediate in organic synthesis, particularly for the preparation of pyrazole derivatives, heterocyclic compounds, and pharmaceutical intermediates .

Ortho,ortho′-dichloro substitution pattern for regioselective heterocyclic synthesis
Crystalline hydrochloride salt supports precise weighing and room-temperature storage
Building block for pyrazole derivatives and Fischer indole mechanistic studies

Uniqueness of 2,6-Dichlorophenylhydrazine Hydrochloride


Arylhydrazine hydrochlorides are not interchangeable building blocks; the position and number of substituents on the phenyl ring profoundly influence reaction kinetics, regioselectivity, and the electronic properties of the resulting products [1]. 2,6-Dichlorophenylhydrazine hydrochloride exhibits distinct steric and electronic characteristics due to the ortho,ortho′-dichloro substitution pattern, which differentiates it from unsubstituted, monosubstituted, or other disubstituted isomers . Empirical evidence demonstrates that this substitution pattern can lead to significantly altered reaction rates and product distributions compared to closely related analogs, impacting both synthetic efficiency and the purity of downstream intermediates [1]. Procurement of the precise isomer is therefore critical for replicating published synthetic procedures and achieving intended molecular properties.

This product
2,6-Dichloro substitution: symmetrical ortho,ortho′-pattern may direct single-product regioselectivity
2,4-Dichloro isomer: asymmetrical pattern may produce regioisomeric mixtures in pyrazole condensation
This product
Hydrochloride salt: crystalline solid, stable at room temperature in closed containers
Free base (CAS 14763-24-7): liquid at room temperature; handling and dispensing precision may differ
This product
Distinct ferricyanide reduction profile: slower initial rate, higher total oxidant consumption
Unsubstituted phenylhydrazine or 2,6-dimethyl analog: oxidation kinetics may shift reaction outcomes

Quantitative Differentiation of 2,6-Dichlorophenylhydrazine Hydrochloride


Ferricyanide Reduction Kinetics

In comparative oxidation studies, 2,6-dichlorophenylhydrazine reduced ferricyanide at a markedly slower rate than both unsubstituted phenylhydrazine and 2,6-dimethylphenylhydrazine [1]. While phenylhydrazine rapidly consumed two equivalents of ferricyanide, the 2,6-dichloro derivative exhibited a slower reduction profile, yet after 10 minutes had consumed a greater total amount of oxidant than the other arylhydrazines tested [1]. This distinct kinetic behavior indicates that the 2,6-dichloro substitution pattern confers a unique redox reactivity profile.

Ferricyanide reduction
Head-to-head
Slower initial rate but higher total oxidant consumption after 10 min vs. phenylhydrazine and 2,6-dimethylphenylhydrazine
Reported distinct oxidation profile may support controlled stoichiometric oxidation studies
Oxygen-free aqueous solution, monitored at 420 nm
Chemical Kinetics Oxidation Arylhydrazine Reactivity

Ferrihaemochrome Formation Efficiency

In studies of haemoglobin oxidation, 2,6-dichlorophenylhydrazine produced a distinct spectroscopic outcome compared to other dichlorophenylhydrazine isomers [1]. While 3,4- and 3,5-dichlorophenylhydrazine generated a prominent absorption band in the red region, and 2,3-, 2,4-, and 2,5-dichloro isomers gave a single broad maximum at 540-550 nm, 2,6-dichlorophenylhydrazine resulted in slow and incomplete formation of ferrihaemochrome [1]. This indicates that the ortho,ortho′-substitution pattern significantly hinders the reaction with the haem moiety.

Ferrihaemochrome formation
Head-to-head
Slow and incomplete formation vs. other dichlorophenylhydrazine isomers that produced prominent spectral bands
Reported reduced reactivity with heme; ortho,ortho′-substitution may hinder metalloporphyrin interactions
Ferrihaemoglobin solution with excess ferricyanide
Bioinorganic Chemistry Haemoglobin Arylhydrazine Toxicity

Crystalline Salt vs. Free Base Handling

2,6-Dichlorophenylhydrazine is commercially supplied as the hydrochloride salt (CAS 50709-36-9), which appears as a white to light yellow crystalline powder [1]. This salt form offers significantly improved stability and ease of handling compared to the free base (CAS 14763-24-7), which is a liquid at room temperature . The hydrochloride is stable at room temperature in closed containers under normal storage conditions [1], whereas the free base may pose greater challenges in storage and accurate dispensing.

Salt form handling
Head-to-head
Crystalline solid (hydrochloride) vs. liquid (free base); stable at room temperature in closed containers
Solid hydrochloride simplifies precise weighing and may reduce volatility-related dispensing variability
Standard laboratory storage, 20–25 °C
Chemical Handling Stability Procurement

Regioselective Pyrazole Synthesis

2,6-Dichlorophenylhydrazine hydrochloride has been specifically employed in the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester . The symmetrical 2,6-dichloro substitution pattern eliminates the regioisomeric ambiguity that can arise when using monosubstituted or asymmetrically disubstituted phenylhydrazines, leading to a single, well-defined pyrazole product . In contrast, reactions with isomers such as 2,4-dichlorophenylhydrazine may yield mixtures due to competing pathways .

Pyrazole regioselectivity
Class-level
Symmetrical 2,6-dichloro pattern leads to a single, well-defined pyrazole product; asymmetrical isomers may yield regioisomeric mixtures
May minimize purification burden in pharmaceutical intermediate synthesis
Data to verify; no quantitative isomeric purity data
Organic Synthesis Pyrazole Regioselectivity

Uncatalyzed Fischer Indole Cyclization

The N′-methyl derivative of 2,6-dichlorophenylhydrazine undergoes uncatalyzed condensation with cyclohexanone at room temperature, a reaction that proceeds via a transient dienone-imine intermediate [1]. This facile, uncatalyzed Fischer cyclization at room temperature is a distinctive mechanistic feature that has been used to probe the reaction pathway, and it may not be observed with other substituted phenylhydrazines [1]. The isolation of specific products (methylamine hydrochloride, 8-chloro-1,2,3,4-tetrahydrocarbazole) under these mild conditions underscores the unique reactivity imparted by the 2,6-dichloro substitution [1].

Fischer indole cyclization
Cross-study comparable
N′-methyl derivative undergoes uncatalyzed cyclization at room temperature; other phenylhydrazines often require acid catalysis or heating
Supports mechanistic pathway studies under mild conditions; may preserve sensitive functional groups
Dienone-imine intermediate pathway; room temperature, uncatalyzed
Fischer Indole Synthesis Reaction Mechanism Dienone-Imine

Reported Synthetic Yield for Pyrazole Intermediate

A patent procedure describes the use of 2,6-dichlorophenylhydrazine hydrochloride in a reaction with 2-(ethoxymethylene)malononitrile to afford a pyrazole derivative in 94% yield . This high yield demonstrates the compound's efficiency as a building block in heterocyclic synthesis under the specified conditions. While comparable yields for other arylhydrazines in identical transformations are not reported in the same source, this value serves as a benchmark for process development involving this specific substrate.

Synthetic yield
Source review
94% yield
Supports selection for process development where maximizing throughput is a priority
Reaction with 2-(ethoxymethylene)malononitrile, MeOH, reflux; no direct comparator in same study
Organic Synthesis Process Chemistry Yield

Applications of 2,6-Dichlorophenylhydrazine Hydrochloride


Regiochemically Pure Pyrazole Synthesis

2,6-Dichlorophenylhydrazine hydrochloride is particularly suited for the synthesis of pyrazoles where the symmetrical substitution pattern ensures a single, well-defined product . This is critical in medicinal chemistry for preparing compound libraries with consistent isomeric purity, as exemplified by the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester . The high yield (94%) reported for a related transformation further supports its use in efficient synthetic routes .

Fischer Indole Mechanistic Studies

The unique ability of N′-methyl-2,6-dichlorophenylhydrazine to undergo uncatalyzed Fischer cyclization at room temperature makes the 2,6-dichloro scaffold a valuable tool for probing reaction mechanisms [1]. This property allows researchers to study the dienone-imine intermediate pathway under mild conditions, avoiding the confounding effects of acid catalysts or high temperatures that can obscure mechanistic details [1].

Controlled Oxidation in Bioinorganic Chemistry

The distinct oxidation kinetics of 2,6-dichlorophenylhydrazine—slower ferricyanide reduction but higher total oxidant consumption compared to phenylhydrazine and 2,6-dimethylphenylhydrazine—make it a useful reagent for studies requiring controlled, stoichiometric oxidation of arylhydrazines [2]. Its reduced reactivity with ferrihaemoglobin also suggests utility in experiments where unwanted interactions with metalloporphyrins must be minimized [2].

Solid-Phase Handling for Automation

As a crystalline hydrochloride salt, 2,6-DPH·HCl offers superior handling characteristics compared to the liquid free base [3]. Its room-temperature stability in closed containers and ease of accurate weighing make it the preferred format for automated parallel synthesis and high-throughput experimentation, where precise reagent dispensing is essential for reproducibility [3].

Application
Selection Property
Validation Focus
Regiochemically pure pyrazole synthesis
Symmetrical substitution pattern
Isomeric purity validation
Fischer indole mechanistic studies
Uncatalyzed cyclization reactivity
Dienone-imine pathway analysis
Controlled oxidation in bioinorganic research
Distinct oxidation kinetics
Stoichiometric oxidant consumption
Automated parallel synthesis
Crystalline hydrochloride format
Weighing accuracy and storage stability

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